molecular formula C6H7ClN2O3S B13255193 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride CAS No. 1602468-77-8

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

Cat. No.: B13255193
CAS No.: 1602468-77-8
M. Wt: 222.65 g/mol
InChI Key: BYGYFHSRHRHTBK-UHFFFAOYSA-N
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Description

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a fused imidazo-oxazine ring system. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its reactive sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions. Its structure combines the electron-rich imidazole moiety with the oxygen-containing oxazine ring, offering unique electronic and steric properties for targeted synthesis .

Properties

CAS No.

1602468-77-8

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O3S/c7-13(10,11)6-3-8-5-4-12-2-1-9(5)6/h3H,1-2,4H2

InChI Key

BYGYFHSRHRHTBK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride typically involves the reaction of an imidazo[2,1-c][1,4]oxazine derivative with a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 2060000-28-2)
  • Molecular Formula : C₇H₇BrN₂O₂
  • Key Differences : Replaces the sulfonyl chloride group with a bromo (-Br) and aldehyde (-CHO) substituent.
  • Applications : The aldehyde group enables condensation reactions, making it useful in Schiff base synthesis, whereas the bromo substituent allows for cross-coupling reactions. Less reactive toward nucleophiles compared to sulfonyl chlorides .
b) 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic Acid Hydrochloride (CAS 1989671-91-1)
  • Molecular Formula : C₇H₉ClN₂O₃
  • Key Differences : Features a carboxylic acid (-COOH) group instead of sulfonyl chloride.
  • Applications : Used as a building block for amide bond formation in peptide-mimetic drug candidates. The carboxylic acid group offers pH-dependent solubility, unlike the moisture-sensitive sulfonyl chloride .

Ring System Modifications

a) 5-Methyl-5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl Chloride
  • Key Differences : Replaces the oxazine ring with a pyridine ring, altering electronic properties. The methyl group enhances lipophilicity.
  • Applications : Demonstrates superior thermal stability in material science applications (e.g., polymer crosslinking) compared to oxazine derivatives. Its pyridine core improves π-π stacking in crystal engineering .
b) 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl Chloride (CAS 1365941-51-0)
  • Molecular Formula: Not explicitly provided (estimated C₆H₆ClN₃O₃S).
  • Applications : Preferred in agrochemicals due to enhanced herbicidal activity, attributed to the pyrazole ring’s bioactivity .

Sulfonyl Chloride Derivatives with Alternative Cores

3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl Chloride
  • Key Differences : Combines oxazine with a pyridine ring and a ketone group.
  • Applications : The ketone moiety allows for reductive amination, broadening its utility in alkaloid synthesis. Less electrophilic than imidazo-oxazine sulfonyl chlorides due to electron-withdrawing effects of the ketone .

Data Tables

Table 1: Functional Group Comparison

Compound Name CAS Number Functional Group Molecular Formula Key Applications
Target Compound - -SO₂Cl C₇H₇ClN₂O₃S Drug intermediates, polymers
2-Bromo-5H…oxazine-3-carbaldehyde 2060000-28-2 -Br, -CHO C₇H₇BrN₂O₂ Cross-coupling reactions
5H…oxazine-3-carboxylic Acid Hydrochloride 1989671-91-1 -COOH C₇H₉ClN₂O₃ Peptide-mimetics

Table 2: Ring System Comparison

Compound Name Core Structure Bioactivity/Stability Industry Use
Target Compound Imidazo-oxazine Moderate lipophilicity Pharmaceuticals
5-Methyl…pyridine-2-sulfonyl Chloride Imidazo-pyridine High thermal stability Material science
5H…pyrazolo-oxazine-3-sulfonyl Chloride Pyrazolo-oxazine Herbicidal activity Agrochemicals

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